LogP Differential: 3-Methyl vs. 2-Methyl Positional Isomer Defines Lipophilicity Window
The computed octanol-water partition coefficient (LogP) for 3-methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole is 2.45, compared to 2.75 for the 2-methyl positional isomer (CAS 108629-59-0), a difference of ΔLogP = 0.30 . This places the 3-methyl isomer in a more favorable LogP range (2–3) for balanced aqueous solubility and passive membrane diffusion, whereas the 2-methyl isomer trends toward higher lipophilicity that may reduce aqueous solubility.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.45 |
| Comparator Or Baseline | 2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole: LogP = 2.75 |
| Quantified Difference | ΔLogP = 0.30 (3-methyl is less lipophilic by 0.30 log units) |
| Conditions | Computed LogP values from Chemsrc database; both compounds share identical molecular formula C12H14N2 and MW 186.25 |
Why This Matters
A ΔLogP of 0.30 is sufficient to produce meaningful differences in HPLC retention time, aqueous solubility, and membrane permeability in cell-based assays, making isomer verification essential for reproducible pharmacology.
